3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid
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Overview
Description
3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid: is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is known for its unique chemical structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific structure and target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid typically involves the reaction of piperidin-4-one with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for the development of new drugs targeting specific diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
3-Methoxypiperidin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-Piperidone: Lacks the ethoxy and trifluoroacetic acid groups, making it less versatile.
2,2,2-Trifluoroethanol: Contains the trifluoro group but lacks the piperidinone structure.
Uniqueness: 3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid stands out due to its combination of the ethoxy group and trifluoroacetic acid, which imparts unique chemical and physical properties. This combination enhances its reactivity and makes it suitable for a wide range of applications .
Properties
IUPAC Name |
3-ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c1-2-10-7-5-8-4-3-6(7)9;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFOVOQECCPYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CNCCC1=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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